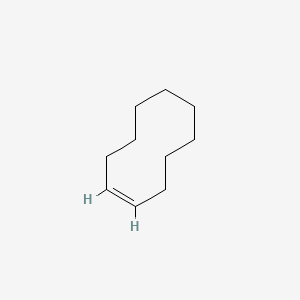

cis-Cyclodecene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 155648. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclodecene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-2-4-6-8-10-9-7-5-3-1/h1-2H,3-10H2/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCIYGNATMHQYCT-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCC=CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCC/C=C\CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201015997 | |

| Record name | (1Z)-Cyclodecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935-31-9, 3618-12-0, 2198-20-1 | |

| Record name | cis-Cyclodecene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=935-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Z)-Cyclodecene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclodecene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003618120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRANS-CYCLODECENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155648 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cis-Cyclodecene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1Z)-Cyclodecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-cyclodecene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Formula and Conformation of cis-Cyclodecene

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Cyclodecene, a ten-membered cycloalkene with the chemical formula C₁₀H₁₈, presents a fascinating case study in conformational analysis due to the inherent flexibility and transannular strain of medium-sized rings. Understanding its three-dimensional structure and conformational dynamics is crucial for predicting its reactivity and potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the structural formula, preferred conformation, and dynamic behavior of this compound, supported by experimental data and computational modeling.

Structural Formula

The structural formula of this compound, also known as (Z)-cyclodecene, is characterized by a ten-carbon ring containing one double bond with cis stereochemistry.

Molecular Formula: C₁₀H₁₈

Molar Mass: 138.25 g/mol

Synonyms: (Z)-Cyclodecene

Conformational Analysis

At room temperature, this compound undergoes rapid conformational interconversion. However, low-temperature studies have revealed that it predominantly exists in a single, stable conformation.

The Boat-Chair-Boat (BCB) Conformation

Experimental and computational studies have demonstrated that the most stable conformation of this compound adopts a shape of C₁ symmetry that closely resembles the boat-chair-boat (BCB) conformation of its saturated analog, cyclodecane.[1][2] This conformation minimizes torsional and transannular strain within the ten-membered ring.

Quantitative Conformational Data

The following tables summarize the key quantitative data regarding the conformational energetics of this compound as determined by dynamic Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods.

Table 1: Energy Barriers for Conformational Interconversion of this compound [1][2]

| Process | Experimental Method | Free-Energy Barrier (ΔG‡) (kcal/mol) | Coalescence Temperature (°C) |

| Process creating a time-averaged plane of symmetry | ¹³C NMR | 6.64 | -139.7 |

| Interconversion involving allylic protons | ¹H NMR | 10.9 | -36.4 |

Experimental Protocols

Dynamic NMR Spectroscopy of this compound

The conformational dynamics of this compound have been elucidated using low-temperature ¹H and ¹³C NMR spectroscopy.[1][2]

Objective: To determine the energy barriers for the conformational interconversion of this compound by observing the coalescence and decoalescence of NMR signals at various temperatures.

Methodology:

-

Sample Preparation: A dilute solution of this compound (typically 1-5%) is prepared in a suitable low-freezing solvent mixture, such as 2:1:1 CHClF₂−CHCl₂F−CF₂Cl₂ or CF₂Cl₂.[1][2] Tetramethylsilane (TMS) is added as an internal reference standard.

-

Instrumentation: A high-field NMR spectrometer equipped with a variable temperature unit is used.

-

Data Acquisition:

-

¹³C and ¹H NMR spectra are recorded at a range of temperatures, starting from room temperature and gradually decreasing to temperatures as low as -156.2 °C.[1]

-

At each temperature, the sample is allowed to thermally equilibrate before data acquisition.

-

The coalescence temperature (Tc), where two exchanging signals merge into a single broad peak, is carefully determined for specific pairs of nuclei.

-

-

Data Analysis:

-

The rate constant (k) for the conformational exchange at the coalescence temperature is calculated using the Eyring equation.

-

The free-energy barrier (ΔG‡) for the interconversion process is then calculated from the rate constant and the coalescence temperature.

-

Computational Modeling

Computational methods, including molecular mechanics (MM3) and ab initio calculations (Hartree-Fock with 6-311G* basis set), have been employed to model the conformations of this compound and calculate their relative energies.[1][2]

Objective: To identify the lowest energy conformation of this compound and to support the interpretation of experimental NMR data.

Methodology:

-

Initial Structure Generation: Various possible conformations of this compound are generated.

-

Geometry Optimization: The geometry of each conformation is optimized to find the local energy minimum using a chosen force field (e.g., MM3) or quantum mechanical method (e.g., HF/6-311G*).

-

Energy Calculation: The strain energies and relative free energies of the optimized conformations are calculated.

-

Conformational Analysis: The calculated energies are used to identify the most stable conformation and to construct a conformational energy landscape.

Conformational Interconversion Pathway

The dynamic behavior of this compound involves the interconversion between equivalent BCB-like conformations. While the exact transition states have not been fully elucidated experimentally, the process is understood to proceed through higher-energy intermediate conformations. The two observed energy barriers suggest a complex pathway with at least two distinct processes. The lower energy barrier is associated with a process that results in a time-averaged plane of symmetry on the NMR timescale.[1][2]

Caption: Conformational interconversion pathway of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of cis-Cyclodecene

Introduction

This compound, with the chemical formula C₁₀H₁₈, is a cyclic alkene featuring a ten-membered carbon ring with a cis-configured double bond.[1] This molecule is of significant interest in organic chemistry due to its unique structural characteristics and reactivity, which are influenced by the medium-sized ring's conformational flexibility and inherent ring strain.[2][3][4] Unlike smaller cycloalkenes, the ten-membered ring of cyclodecene (B14012633) can accommodate both cis and trans double bond geometries, with the cis isomer being the more thermodynamically stable of the two.[2][4][5] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and visualizations of its chemical behavior.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical environments.

| Property | Value |

| Molecular Formula | C₁₀H₁₈[1][6] |

| Molecular Weight | 138.25 g/mol [1][6] |

| CAS Number | 935-31-9[1][6][7] |

| Appearance | Colorless liquid[8] |

| Melting Point | -3 to -1 °C[8][9] |

| Boiling Point | 193-195 °C[6][7][9] |

| Density | 0.873 - 0.877 g/mL at 20 °C[6][10] |

| Refractive Index (n²⁰/D) | 1.485 - 1.487[6][8][10] |

| Flash Point | 59 - 62 °C[7][8][10] |

| Solubility | Insoluble in water; Soluble in alcohols and other organic solvents.[11] |

| LogP (Octanol/Water Partition Coefficient) | 4.6 |

Chemical Properties and Reactivity

Stability

For cycloalkenes with ring sizes of eleven or fewer atoms, the cis isomer is generally more stable than the trans isomer.[4][5] This is contrary to acyclic alkenes where the trans isomer is typically more stable due to reduced steric hindrance.[2][3] The increased stability of this compound is attributed to the significant ring strain in the trans isomer.[2][3][4] To accommodate the trans double bond, the carbon chain must span a larger distance, leading to torsional strain and unfavorable transannular interactions (steric hindrance between atoms across the ring).[4] The enthalpy of hydrogenation for this compound is lower than that of its trans counterpart, indicating its greater thermodynamic stability.[1][12]

| Property | This compound | trans-Cyclodecene |

| Relative Stability | More Stable[2][3][5] | Less Stable[2][3][5] |

| Ring Strain | Lower[2] | Higher[2][3] |

| Enthalpy of Hydrogenation | -20.67 kcal/mol[12] | -24.01 kcal/mol[12] |

Reactivity

The primary site of reactivity in this compound is the carbon-carbon double bond. It readily undergoes addition reactions typical of alkenes. The stereochemistry of the products is often dictated by the cis configuration of the double bond and the conformational preferences of the ten-membered ring.

Key Reactions:

-

Hydrogenation: Catalytic hydrogenation of this compound over catalysts like palladium yields cyclodecane.[1] Care must be taken to control reaction conditions to prevent over-reduction if starting from a more unsaturated precursor.[1]

-

Epoxidation: Reaction with peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), results in the stereospecific formation of this compound oxide. This stereospecificity is a key feature in synthetic applications.[1]

-

Halogenation (e.g., Bromination): The addition of bromine (Br₂) to this compound proceeds via an anti-addition mechanism, yielding trans-1,2-dibromocyclodecane.[1]

-

Reaction with OH Radicals: The rate constant for the reaction of this compound with hydroxyl radicals is 4.18 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, which influences its atmospheric lifetime.[1]

Caption: General reaction scheme for this compound.

Experimental Protocols

Detailed experimental procedures are critical for the successful synthesis and transformation of this compound. Below are methodologies derived from published routes.

Synthesis of this compound via Dehydrochlorination

One convenient route to this compound involves the dehydrochlorination of chlorocyclodecane (B12895266).[13] This method provides a high yield of the desired cis isomer.

Workflow:

-

Chlorination of Cyclodecane: Cyclodecane is chlorinated to produce chlorocyclodecane.

-

Dehydrochlorination: The resulting chlorocyclodecane is treated with a strong base in a suitable solvent to induce elimination.

-

Purification: The product mixture is worked up and purified, typically by distillation, to isolate this compound.

Detailed Protocol: A preparation of 97% this compound can be achieved by the dehydrochlorination of chlorocyclodecane using potassium t-butoxide in dimethyl sulfoxide (B87167) (DMSO).[13] The reaction proceeds readily, and the product can be separated from the reaction mixture and purified.

References

- 1. This compound | 935-31-9 | Benchchem [benchchem.com]

- 2. quora.com [quora.com]

- 3. quora.com [quora.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. echemi.com [echemi.com]

- 6. This compound [stenutz.eu]

- 7. Cyclodecene - Wikipedia [en.wikipedia.org]

- 8. Page loading... [wap.guidechem.com]

- 9. echemi.com [echemi.com]

- 10. This compound | 935-31-9 [chemicalbook.com]

- 11. 1501-82-2 CAS MSDS (CYCLODODECENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Molecular Geometry and Bond Angles of cis-Cyclodecene

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Cyclodecene, a ten-membered carbocycle, presents a fascinating case study in conformational analysis due to the inherent flexibility of the medium-sized ring and the geometric constraints imposed by the cis-double bond. Understanding its three-dimensional structure is crucial for predicting its reactivity, designing derivatives with specific biological activities, and modeling its interactions in complex systems. This technical guide provides a comprehensive overview of the molecular geometry of this compound, with a focus on its most stable conformation, associated bond angles, and dihedral angles. Detailed methodologies for the key experimental and computational techniques used to elucidate this structure are also presented.

Introduction

Medium-sized rings (8-11 members) are characterized by a unique interplay of angular strain, torsional strain (Pitzer strain), and transannular strain (Prelog strain). In this compound, the presence of the endocyclic double bond introduces further rigidity to a portion of the ring, influencing the overall conformational landscape. Early studies on cyclodecane, the saturated analogue, revealed a complex potential energy surface with multiple low-energy conformers. For this compound, the critical question has been to determine the lowest energy conformation and to quantify its geometric parameters.

The Predominant Conformation of this compound: The Boat-Chair-Boat (BCB)

Extensive research, combining dynamic Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry, has established that the most stable conformation of this compound is a boat-chair-boat (BCB) structure.[1][2] This conformation, which belongs to the C1 point group (i.e., it has no symmetry elements), effectively minimizes the steric and torsional strain within the ten-membered ring.

The BCB conformation can be visualized as a structure where one part of the ring resembles a boat-like arrangement, and the other part adopts a chair-like geometry, which then transitions into another boat-like segment. This intricate fold allows the molecule to position its hydrogen atoms in a way that minimizes unfavorable transannular interactions.

Molecular Geometry and Bond Angles

The precise geometric parameters of the boat-chair-boat conformation of this compound have been determined through computational modeling, primarily using molecular mechanics (MM3) and ab initio Hartree-Fock (HF) methods with basis sets such as 6-311G*.[1][2]

Bond Angles

The bond angles within the this compound ring deviate from the ideal sp³ (109.5°) and sp² (120°) hybridization angles to accommodate the ring's puckered nature. These deviations are a direct consequence of minimizing the overall strain energy of the molecule.

| Atoms | Calculated Bond Angle (°) | Hybridization |

| C=C-C | ~123 - 125 | sp²-sp³ |

| C-C=C | ~123 - 125 | sp³-sp² |

| C-C-C (allylic) | ~112 - 115 | sp³-sp³ |

| C-C-C (non-allylic) | ~114 - 117 | sp³-sp³ |

Note: The ranges provided are typical values derived from computational studies. Specific values can vary slightly depending on the computational method and basis set used.

Dihedral (Torsion) Angles

The dihedral angles are critical in defining the three-dimensional shape of the this compound ring. They describe the rotation around the C-C single bonds and are responsible for the boat-chair-boat conformation.

| Atoms (C-C-C-C) | Calculated Dihedral Angle (°) | Description |

| C=C-C-C | ~ -120 to -130 | Defines the orientation of the allylic carbon relative to the double bond. |

| C-C-C-C | Variable (gauche and anti) | A combination of gauche (~±60°) and anti (~±180°) interactions throughout the ring creates the BCB fold. |

Experimental and Computational Methodologies

The determination of the molecular geometry of this compound relies on a synergistic approach of experimental observation and computational modeling.

Dynamic NMR Spectroscopy

Principle: Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying the conformational dynamics of molecules. At low temperatures, the interconversion between different conformers can be slowed down on the NMR timescale, allowing for the observation of distinct signals for each conformer. As the temperature is increased, the rate of interconversion increases, leading to coalescence and eventual averaging of the NMR signals. By analyzing the changes in the NMR lineshape as a function of temperature, kinetic and thermodynamic parameters for the conformational exchange can be determined.

Experimental Protocol for this compound:

-

Sample Preparation: A dilute solution of this compound is prepared in a low-freezing point solvent, such as a mixture of dichlorofluoromethane (B1207983) (CFCl₂H) and bromotrifluoromethane (B1217167) (CBrF₃), to allow for measurements at very low temperatures.

-

Instrumentation: A high-field NMR spectrometer equipped with a variable temperature (VT) probe is used. The temperature is carefully calibrated at each setpoint using a standard, such as methanol.

-

Data Acquisition: ¹³C NMR spectra are typically acquired over a wide range of temperatures, for example, from room temperature down to approximately -150 °C. At each temperature, the system is allowed to equilibrate before data acquisition.

-

Lineshape Analysis: The experimental spectra at different temperatures are simulated using a computer program that models the exchange process. By fitting the simulated spectra to the experimental data, the rate constants for the conformational interconversion at each temperature are extracted.

-

Thermodynamic and Kinetic Analysis: The rate constants are then used in the Eyring or Arrhenius equations to determine the activation energy (ΔG‡, ΔH‡, and ΔS‡) for the conformational exchange process. The integration of the signals at the slow-exchange limit provides the relative populations of the conformers, from which the difference in ground-state free energy (ΔG°) can be calculated.

For this compound, ¹³C NMR is particularly informative. At room temperature, due to rapid conformational averaging, a single set of signals is observed. As the temperature is lowered, decoalescence of the signals occurs, consistent with the slowing of the interconversion between equivalent BCB conformers. The free-energy barrier for this process has been determined to be approximately 6.6 kcal/mol.[1]

Computational Chemistry

Principle: Computational chemistry methods are used to model the structure and energetics of molecules. Molecular mechanics provides a fast method to explore the conformational space, while quantum mechanics methods offer higher accuracy in determining geometric parameters and relative energies.

Computational Protocol for this compound:

-

Conformational Search: An initial exploration of the potential energy surface of this compound is performed using a molecular mechanics force field, such as MM3. This helps to identify the various possible low-energy conformers.

-

Geometry Optimization: The geometries of the identified low-energy conformers are then optimized using a more accurate method, such as ab initio Hartree-Fock (HF) or Density Functional Theory (DFT), with an appropriate basis set (e.g., 6-311G*). This process finds the minimum energy structure for each conformer and provides the precise bond lengths, bond angles, and dihedral angles.

-

Energy Calculations: Single-point energy calculations can be performed at a higher level of theory to obtain more accurate relative energies between the different conformers.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and entropy.

These computational approaches have consistently shown that the boat-chair-boat (BCB) conformation is the global minimum on the potential energy surface of this compound.

Logical Relationship of Methodologies

The relationship between dynamic NMR and computational chemistry in the study of this compound's geometry is synergistic and iterative.

Caption: Workflow illustrating the interplay between experimental and computational methods.

Conclusion

The molecular geometry of this compound is best described by a boat-chair-boat (BCB) conformation. This structure has been rigorously established through the complementary use of dynamic NMR spectroscopy and computational chemistry. The quantitative data on bond angles and dihedral angles, derived from computational models and validated by experimental observations, provide a detailed and accurate picture of the three-dimensional structure of this important medium-sized cycloalkene. This in-depth understanding is fundamental for professionals in chemical research and drug development, enabling more accurate molecular modeling and the rational design of novel molecules based on the cyclodecene (B14012633) scaffold.

References

Thermodynamic Stability of cis- vs. trans-Cyclodecene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of cis- and trans-cyclodecene (B1599413) isomers. A thorough understanding of the energetic differences between these geometric isomers is crucial for applications in organic synthesis, conformational analysis, and drug design, where ring strain and molecular geometry can significantly influence reactivity and biological activity. This document summarizes key thermodynamic data, outlines detailed experimental and computational methodologies for their determination, and provides visual representations of the energetic relationships.

Core Concepts: Ring Strain in Medium-Sized Rings

In contrast to acyclic alkenes where the trans isomer is generally more stable due to reduced steric hindrance, in medium-sized cycloalkenes (8-11 carbon atoms), the cis isomer is thermodynamically favored.[1][2] This reversal in stability is primarily attributed to the significant ring strain inherent in accommodating a trans double bond within the cyclic structure. For trans-cyclodecene, the carbon chain is forced into a conformation that introduces substantial transannular strain, which is the steric repulsion between non-adjacent atoms across the ring.[3] This destabilizing effect outweighs the typical steric strain found in the cis isomer, making cis-cyclodecene the lower-energy, more stable conformer.

Quantitative Thermodynamic Data

The relative thermodynamic stabilities of cis- and trans-cyclodecene can be quantitatively assessed through several key parameters, including the heat of hydrogenation, the equilibrium constant of isomerization, and the Gibbs free energy of isomerization.

Table 1: Heats of Hydrogenation of Cyclodecene Isomers

The heat of hydrogenation (ΔH°hydrog) is the enthalpy change upon the catalytic hydrogenation of an alkene to its corresponding alkane. A less negative heat of hydrogenation indicates a more stable, lower-energy starting alkene, as less energy is released to reach the same final product (cyclodecane).

| Isomer | Heat of Hydrogenation (kcal/mol) | Relative Stability |

| This compound | -20.67 ± 0.08 | More Stable |

| trans-Cyclodecene | -24.01 ± 0.09 | Less Stable |

Data sourced from Turner and Meador (1957).

The data clearly shows that this compound releases less heat upon hydrogenation, confirming its greater thermodynamic stability compared to the trans isomer. The difference in their heats of hydrogenation, 3.34 kcal/mol, represents the difference in their strain energies.

Table 2: Isomerization Equilibrium Data for Cyclodecene

The relative stability of the isomers can also be determined by establishing an equilibrium between them, typically through acid catalysis, and measuring their relative concentrations. The equilibrium constant (Keq) provides a direct measure of the Gibbs free energy of isomerization (ΔG°isom).

| Temperature (°C) | Equilibrium Constant (Keq = [cis]/[trans]) | ΔG°isom (kcal/mol) at 100.4 °C | ΔH°isom (kcal/mol) | ΔS°isom (cal/mol·K) |

| 100.4 | 12.2 | -3.4 | -3.3 | -0.4 |

Data sourced from Cope et al. (1959).[2]

The large equilibrium constant in favor of the cis isomer further substantiates its greater thermodynamic stability. The negative Gibbs free energy change indicates a spontaneous isomerization from the trans to the cis form under these conditions.

Visualization of Thermodynamic Stability

The energy difference between the two isomers can be visualized using an energy diagram, which plots the relative potential energy of the reactants and products.

References

Introduction: Ring Strain in Medium-Sized Carbocycles

An In-Depth Technical Guide to the Ring Strain Analysis of cis-Cyclodecene

For Researchers, Scientists, and Drug Development Professionals

Medium-sized rings (containing 8 to 11 carbon atoms) present a unique challenge in conformational analysis. Unlike small rings, which are dominated by angle strain, or larger rings, which can adopt multiple low-energy conformations, medium rings are primarily destabilized by a combination of torsional strain (Pitzer strain) from eclipsed C-H bonds and severe transannular steric strain (Prelog strain) from non-bonded interactions across the ring.[1][2] These destabilizing interactions force the molecule into conformations that are often non-intuitive and fluxional. This compound, a ten-membered carbocycle containing a cis double bond, is a quintessential example of such a system. Its inherent flexibility and the geometric constraint of the double bond lead to a complex potential energy surface. Understanding the strain and conformational dynamics of this scaffold is crucial for its application in synthetic chemistry and as a structural motif in drug design.

The total strain energy of a cycloalkane can be quantified experimentally by comparing its heat of combustion per methylene (B1212753) (-CH₂) group to that of a strain-free acyclic alkane, which is approximately 157.4 kcal/mol.[3] For the saturated parent, cyclodecane (B1584694), the total strain energy is approximately 12.0 kcal/mol, indicating significant destabilization compared to the strain-free cyclohexane.[3]

Conformational Landscape of this compound

The introduction of a cis double bond into the cyclodecane ring significantly influences its conformational preferences. Low-temperature dynamic Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with computational modeling, has been instrumental in elucidating the conformational behavior of this compound.[4]

Computational studies using both molecular mechanics (MM3) and ab initio (Hartree-Fock) methods predict a single preferred conformation of C₁ symmetry.[4] This lowest-energy structure is analogous to the boat-chair-boat (BCB) conformation of cyclodecane, which is also known to be the most stable conformer of the parent alkane.[5][6]

At room temperature, this compound undergoes rapid conformational exchange. As the temperature is lowered, this process slows, allowing for the observation of distinct conformers by ¹³C NMR. The splitting of the five ¹³C signals into ten distinct peaks of equal intensity at low temperatures indicates the presence of a single, asymmetric (C₁) conformation that interconverts with its enantiomer.[4]

Quantitative Ring Strain and Energy Barrier Data

The primary quantitative data available for this compound relates to the energy barriers of its conformational exchange processes. These values provide insight into the energetic cost of moving between stable forms, a direct consequence of the ring's inherent strain.

| Parameter | Value (kcal/mol) | Temperature (°C) | Method | Reference |

| Free-Energy Barrier (ΔG‡) of Ring Inversion | 6.64 | -139.7 | Dynamic ¹³C NMR Spectroscopy | [4] |

| Free-Energy Barrier (ΔG‡) of Allylic Proton Flip | 10.9 | -36.4 | Dynamic ¹H NMR Spectroscopy | [4] |

| Total Strain Energy of Cyclodecane (Reference) | ~12.0 | N/A | Heat of Combustion | [3] |

Experimental and Computational Protocols

Protocol 1: Conformational Analysis via Dynamic NMR Spectroscopy

This protocol outlines a generalized method for determining the free-energy barriers of conformational interconversion in molecules like this compound.

-

Sample Preparation: Dissolve a precisely weighed sample of high-purity this compound in a suitable low-freezing deuterated solvent (e.g., CHFCl₂/CHF₂Cl mixture) in a 5 mm NMR tube. The concentration should be optimized for signal-to-noise, typically around 0.1 M.

-

Initial Spectrum Acquisition: Record a standard ¹³C{¹H} NMR spectrum at ambient temperature (e.g., 25 °C) to serve as a reference.

-

Low-Temperature Analysis:

-

Cool the sample in the NMR spectrometer in a stepwise manner (e.g., in 10 °C increments).

-

Allow the sample to equilibrate at each new temperature for at least 10 minutes before acquiring a spectrum.

-

Observe the spectra for peak broadening, which indicates the onset of slowed conformational exchange. The temperature at which two exchanging signals merge into a single broad peak is the coalescence temperature (Tc).

-

Continue cooling until the "slow-exchange" limit is reached, where sharp, distinct signals for the individual conformers are resolved. For this compound, this occurs below -140 °C.[4]

-

-

Data Analysis and Barrier Calculation:

-

Identify the coalescence temperature (Tc) for a pair of exchanging nuclei.

-

Determine the limiting chemical shift difference (Δν in Hz) between the two signals in the slow-exchange spectrum.

-

Calculate the rate constant (k) at coalescence using the equation: k = πΔν / √2.

-

Calculate the free-energy barrier (ΔG‡) at the coalescence temperature using the Eyring equation: ΔG‡ = 2.303RTc [10.319 - log(k/Tc)], where R is the gas constant (1.987 cal/mol·K).

-

Protocol 2: Computational Strain Energy and Conformer Analysis

This protocol describes a typical computational workflow for identifying the lowest-energy conformation and estimating the strain energy of this compound.

-

Initial Structure Generation: Build an initial 3D structure of this compound using molecular modeling software.

-

Conformational Search (Molecular Mechanics):

-

Perform a systematic conformational search using a robust molecular mechanics force field such as MM3 or MM4. This step explores the potential energy surface to identify various low-energy conformers.

-

Minimize the geometry of all identified conformers.

-

-

Geometry Optimization (Quantum Mechanics):

-

Take the lowest-energy conformers from the molecular mechanics search.

-

Perform a full geometry optimization using a higher level of theory, such as Hartree-Fock (e.g., HF/6-311G*) or Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set.[4] This will yield more accurate molecular geometries and relative energies.

-

-

Frequency Calculation:

-

Perform a vibrational frequency calculation on the optimized structures at the same level of theory.

-

Confirm that the optimized structures are true energy minima by ensuring the absence of imaginary frequencies. The results also provide the zero-point vibrational energy (ZPVE) and thermal corrections.

-

-

Strain Energy Calculation (Isodesmic Reaction Method):

-

Define a hypothetical isodesmic reaction where the number and type of bonds are conserved on both the reactant and product sides. This isolates the strain energy of the target molecule.[7]

-

Example Isodesmic Reaction: this compound + 8(propane) → 4(n-butane) + 2(cis-2-butene) + 2(n-pentane)

-

Calculate the electronic energies of all molecules in the balanced equation at the same high level of theory.

-

The strain energy (SE) is the calculated enthalpy change (ΔH) of this reaction: SE = [Σ(Energies of Products)] - [Σ(Energies of Reactants)]

-

Visualizations: Workflows and Logical Relationships

Caption: Key components contributing to the total ring strain in cyclic molecules.

Caption: A stepwise workflow for the computational analysis of this compound.

Caption: Energy profile for the ring inversion of this compound.

References

- 1. stolaf.edu [stolaf.edu]

- 2. benchchem.com [benchchem.com]

- 3. employees.oneonta.edu [employees.oneonta.edu]

- 4. Conformational Studies of this compound and this compound Oxide by Dynamic NMR Spectroscopy and Computational Methods | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the First Convenient Synthesis and Isolation of cis-Cyclodecene

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the first convenient synthesis and isolation of cis-cyclodecene. The methodologies detailed herein are based on the work of Traynham, Stone, and Couvillion, who developed a practical route from the accessible starting material, cyclodecane (B1584694).

Introduction

The synthesis of medium-sized cycloalkenes, such as cyclodecene, has been a topic of significant interest in organic chemistry. The cis isomer, in particular, is a valuable intermediate in the synthesis of various complex molecules. While several routes to this compound have been developed, the method established by Traynham and his colleagues stands out for its simplicity and high yield, starting from a readily available hydrocarbon.[1] This guide will detail the experimental protocols, present the quantitative data, and provide visual diagrams of the synthetic pathway and experimental workflow.

Reaction Pathway

The synthesis is a two-step process. First, cyclodecane undergoes free-radical chlorination to produce chlorocyclodecane (B12895266). Subsequently, dehydrochlorination of chlorocyclodecane using a strong base in a suitable solvent yields this compound as the major product.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

The following protocols are adapted from the publication by Traynham, Stone, and Couvillion.[1]

Step 1: Chlorination of Cyclodecane

-

Apparatus Setup: A 1-liter, three-neck Pyrex flask is equipped with a condenser, a mechanical stirrer, and a gas dispersion tube.

-

Reaction Mixture: The flask is charged with 420 g (3.0 moles) of cyclodecane.

-

Initiation: The reaction mixture is irradiated with a 150-watt light bulb positioned approximately 4 inches from the flask.

-

Chlorination: Chlorine gas (71 g, 1.0 mole) is passed through a trap containing concentrated sulfuric acid, then through an empty trap, and finally bubbled into the stirred cyclodecane over a period of 4 hours.

-

Post-Reaction: Irradiation is continued for an additional 35 minutes after the chlorine addition is complete. Air is then bubbled through the mixture for 30 minutes to remove any remaining chlorine and hydrogen chloride.

-

Purification: The reaction mixture is distilled under reduced pressure to separate the components.

Step 2: Dehydrochlorination of Chlorocyclodecane

-

Reagent Preparation: A solution of potassium t-butoxide is prepared by dissolving potassium metal in t-butyl alcohol, followed by removal of the excess alcohol.

-

Reaction Setup: A flask is charged with the prepared potassium t-butoxide and dimethyl sulfoxide (B87167) (DMSO).

-

Addition of Chlorocyclodecane: Chlorocyclodecane, obtained from Step 1, is added to the stirred solution of potassium t-butoxide in DMSO.

-

Reaction Conditions: The reaction is allowed to proceed, leading to the elimination of hydrogen chloride.

-

Workup and Isolation: The reaction mixture is worked up to isolate the crude product.

-

Purification: The crude product is purified by distillation to yield this compound. Analysis of the product by gas chromatography reveals a mixture of 97% this compound and 3% trans-cyclodecene.

Quantitative Data

The following table summarizes the key quantitative data from the synthesis.

| Compound | Starting Amount | Product Amount | Yield | Boiling Point | Refractive Index (n25D) |

| Cyclodecane | 420 g | 286 g (recovered) | - | 72-73.5°C (12 mm) | 1.4697 |

| Chlorocyclodecane | - | 111.4 g | 64% (based on Cl2) | 109-110.5°C (12 mm) | 1.4923 |

| This compound | - | - | 97% of alkene mixture | - | - |

Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from cyclodecane via chlorination and subsequent dehydrochlorination provides a convenient and high-yield route to this important cycloalkene. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers in the field of organic synthesis and drug development, enabling the reliable preparation of this compound for further applications.

References

Spectroscopic Profile of cis-Cyclodecene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cis-cyclodecene, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. While direct access to comprehensive, publicly available databases of raw spectral data for this compound is limited, this document compiles expected spectral characteristics based on established principles of organic spectroscopy and available data for analogous compounds. Detailed experimental protocols for obtaining high-quality spectroscopic data are also presented, along with a visual workflow for spectroscopic analysis.

Data Presentation

The following tables summarize the expected and reported spectroscopic data for this compound. These values are based on typical ranges for the functional groups present in the molecule and data from related cycloalkenes.

¹H NMR (Proton NMR) Data

| Protons | Expected Chemical Shift (δ) ppm | Multiplicity | Notes |

| Olefinic (=C-H) | 5.3 - 5.7 | Multiplet | The chemical shift is influenced by the ring strain and conformation. Due to the cis configuration, the coupling constants will differ from a trans isomer. |

| Allylic (C=C-CH ₂) | 1.9 - 2.2 | Multiplet | These protons are adjacent to the double bond and are deshielded compared to the other methylene (B1212753) protons. |

| Methylene (-CH₂-) | 1.2 - 1.6 | Multiplet | The remaining methylene groups in the ring will appear as a complex multiplet in this region. |

¹³C NMR (Carbon-13 NMR) Data

| Carbon | Expected Chemical Shift (δ) ppm | Notes |

| Olefinic (=C) | 125 - 135 | The two olefinic carbons are equivalent at room temperature, resulting in a single signal. At low temperatures, conformational changes can lead to the splitting of signals. |

| Allylic (C=C -C) | 25 - 35 | These carbons are adjacent to the double bond. |

| Methylene (-CH₂-) | 20 - 30 | The remaining methylene carbons will resonate in this region. Due to the molecule's symmetry at room temperature, fewer signals than the total number of carbons may be observed. |

IR (Infrared) Spectroscopy Data

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Notes |

| =C-H stretch | 3010 - 3040 | Medium | This absorption is characteristic of the C-H bond on a double bond. |

| C-H stretch (alkane) | 2850 - 2960 | Strong | Arises from the C-H bonds of the methylene groups in the ring. |

| C=C stretch | 1640 - 1660 | Medium to Weak | The intensity of this peak can be weak due to the symmetry of the cis double bond within the ring. |

| =C-H bend (out-of-plane) | 675 - 730 | Strong | This bending vibration is characteristic of cis-disubstituted alkenes. |

| -CH₂- bend (scissoring) | ~1465 | Medium | A common absorption for methylene groups. |

Mass Spectrometry (MS) Data

| m/z | Interpretation | Notes |

| 138 | Molecular Ion (M⁺) | The parent peak corresponding to the molecular weight of this compound (C₁₀H₁₈). |

| Variable | [M - CₙH₂ₙ]⁺ | Fragmentation often occurs through the loss of neutral alkene fragments (e.g., ethylene, propylene) via complex rearrangements. |

| 96, 82, 68, 54 | Common Fragments | These m/z values correspond to the loss of successive C₂H₄ units from the parent ion, a characteristic fragmentation pattern for cyclic hydrocarbons. |

Experimental Protocols

NMR Spectroscopy

1. Sample Preparation:

-

For a liquid sample like this compound: Place 1-2 drops of the neat liquid into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should be chosen based on the solubility of the compound and to avoid overlapping signals with the analyte.

-

Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

-

If any solid impurities are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

2. ¹H NMR Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution. This is often an automated process.

-

Acquire the ¹H NMR spectrum. A standard experiment typically involves a 90° pulse and acquisition of the free induction decay (FID).

-

Process the FID by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

3. ¹³C NMR Acquisition:

-

A higher concentration of the sample is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

-

A greater number of scans will be necessary to achieve a good signal-to-noise ratio compared to ¹H NMR.

-

Reference the spectrum to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

IR Spectroscopy

1. Sample Preparation (Neat Liquid):

-

Place one to two drops of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

-

Ensure there are no air bubbles in the film.

2. Data Acquisition:

-

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty spectrometer to subtract any atmospheric H₂O and CO₂ absorptions.

-

Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

The resulting spectrum will be a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (GC-MS)

1. Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane). A typical concentration is in the range of 10-100 ppm.

2. GC-MS Analysis:

-

Inject a small volume (typically 1 µL) of the prepared solution into the gas chromatograph (GC).

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

-

As this compound elutes from the GC column, it enters the mass spectrometer.

-

In the ion source (typically using electron impact, EI), the molecules are bombarded with high-energy electrons, causing them to ionize and fragment.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.

Mandatory Visualization

Caption: General workflow for the spectroscopic analysis of this compound.

Introduction: The Unique Nature of cis-Cyclodecene

An In-depth Technical Guide on the Reactivity of cis-Cyclodecene with Electrophiles

Audience: Researchers, scientists, and drug development professionals.

This compound is a medium-ring cycloalkene (C₁₀H₁₈) that presents a unique landscape for chemical reactivity. Unlike smaller, more rigid rings (like cyclohexene) or larger, more flexible rings, the ten-membered ring of cyclodecene (B14012633) exists in a conformational space where transannular interactions are not just possible, but often dictate the outcome of chemical reactions. The proximity of atoms across the ring allows for reaction pathways that are unavailable to other cycloalkenes. This guide provides a detailed exploration of the reactivity of this compound with various electrophiles, highlighting its distinct behavior which is of significant interest in synthetic chemistry.

The synthesis of this compound can be achieved through several routes, including the selective reduction of cis,trans,trans-1,5,9-cyclododecatriene or the dehydrohalogenation of chlorocyclodecane.[1][2] Its unique conformation is a key factor in its reactivity; the molecule adopts a boat-chair-boat-like structure, which minimizes angle and torsional strain but brings certain hydrogen atoms and carbon centers into close spatial proximity.[3] This leads to a prevalence of transannular hydride shifts and other rearrangements during reactions that proceed through cationic intermediates.[4]

Core Principles of Electrophilic Addition

Electrophilic addition is a fundamental reaction of alkenes. The electron-rich pi (π) bond of the alkene acts as a nucleophile, attacking an electron-deficient species (the electrophile). This process typically proceeds in two steps:

-

Formation of an Intermediate: The electrophile adds to one of the double-bonded carbons, forming a positively charged intermediate. This intermediate can be a classic carbocation or a bridged species like a bromonium or mercurinium ion.

-

Nucleophilic Attack: A nucleophile attacks the intermediate, resulting in the final addition product.

For this compound, the nature of this intermediate and the conformational dynamics of the ten-membered ring heavily influence the final product distribution, often leading to a mixture of "normal" 1,2-addition products and rearranged "transannular" products.

Caption: General workflow for a two-step electrophilic addition reaction.

Reactions with Specific Electrophiles

The reactions of this compound often deviate from the simple 1,2-addition patterns seen in smaller rings. The following sections detail its reactivity with common electrophiles.

Halogenation (e.g., Bromination)

The addition of bromine (Br₂) to alkenes typically proceeds via a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an Sₙ2-like fashion. This mechanism results in anti-addition of the two bromine atoms. In the case of this compound, this would be expected to yield trans-1,2-dibromocyclodecane.

However, a competing pathway exists due to the ring's conformation. The bromonium ion intermediate can be attacked intramolecularly by a hydride from a transannular position (e.g., C-6), leading to rearranged products. It has been observed that the addition of bromine to this compound can yield cis-1,6-dibromocyclodecane as a significant product, demonstrating a clear diversion from the standard 1,2-addition pathway.[4]

Caption: Competing pathways in the bromination of this compound.

Hydrohalogenation (e.g., HCl, HBr)

The addition of hydrogen halides (HX) to alkenes is a classic example of a reaction that proceeds through a carbocation intermediate and follows Markovnikov's rule.[5] With this compound, the initially formed secondary carbocation is highly susceptible to rearrangement via transannular hydride shifts (e.g., from C-5 or C-6 to C-2) to form a more stable tertiary carbocation or to relieve ring strain. This leads to a mixture of products where the halogen is not on a carbon atom from the original double bond. The stereochemistry of the addition is often not highly selective, yielding both syn and anti products.[6][7]

Epoxidation

Epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), proceeds via a concerted mechanism often called the "Butterfly Mechanism".[8] This reaction is a syn-addition, meaning the oxygen atom is delivered to one face of the double bond. Consequently, this compound stereospecifically yields cis-1,2-epoxycyclodecane (also known as this compound oxide).[1][9]

The resulting epoxide is a valuable intermediate. Its subsequent acid-catalyzed hydrolysis is a classic example of a transannular reaction, yielding 1,6-diols in addition to the expected trans-1,2-diol.[4]

Caption: Epoxidation of this compound and subsequent transannular reaction.

Oxymercuration-Demercuration

Oxymercuration provides a method for the Markovnikov hydration of alkenes without the carbocation rearrangements that plague acid-catalyzed hydration.[10][11] The reaction proceeds through a three-membered mercurinium ion intermediate, which ensures anti-stereoselectivity for the addition of the hydroxyl and mercury groups.[12] For this compound, treatment with mercuric acetate (B1210297) in aqueous THF, followed by reduction with sodium borohydride (B1222165), yields cyclodecanol (B74256). The formation of a bridged intermediate prevents the transannular hydride shifts common in other electrophilic additions. While competing cis- and trans-oxymercuration has been reported for trans-cyclodecene, addition to cis-cycloalkenes generally proceeds via a standard anti-addition mechanism.[13]

Quantitative Data Summary

The following tables summarize available quantitative data for the electrophilic reactions of this compound and related compounds. Product ratios can be highly dependent on reaction conditions.

Table 1: Reaction of Cycloalkenes with OH Radicals

| Cycloalkene | Rate Constant (10⁻¹¹ cm³ molecule⁻¹ s⁻¹) |

|---|---|

| Cyclohexene | 6.35 ± 0.12 |

| cis-Cyclooctene | 5.16 ± 0.15 |

| This compound | 4.18 ± 0.06 |

Data from a relative rate study at 297 ± 2 K.[14]

Table 2: Product Distribution in Reactions of Cyclodecane (B1584694) Derivatives

| Reactant | Reaction | Products | Yield / Ratio |

|---|---|---|---|

| This compound | Bromination (Br₂) | trans-1,2-dibromocyclodecane and cis-1,6-dibromocyclodecane | Ratio varies with conditions |

| cis-1,2-Epoxycyclodecane | Acid-Catalyzed Hydrolysis | trans-1,2-cyclodecanediol and 1,6-cyclodecanediols | Formation of 1,6-diols is significant[4] |

| Cyclodecanol | Lead Tetra-acetate Oxidation | 1,2-Epoxycyclodecanes, 9,10-Epoxy-cis-decalin, Cyclodecanone, etc. | Complex mixture, indicating multiple transannular H-shifts |

Detailed Experimental Protocols

Protocol: Epoxidation of this compound with m-CPBA

Objective: To synthesize cis-1,2-epoxycyclodecane from this compound.

Materials:

-

This compound (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 eq)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1 eq) portion-wise over 15-20 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, cool the mixture again to 0 °C and quench by slowly adding saturated Na₂SO₃ solution to destroy excess peroxide.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude cis-1,2-epoxycyclodecane can be purified by flash column chromatography on silica (B1680970) gel.

Protocol: Oxymercuration-Demercuration of this compound

Objective: To synthesize cyclodecanol from this compound via Markovnikov hydration.

Materials:

-

This compound (1.0 eq)

-

Mercuric acetate [Hg(OAc)₂] (1.05 eq)

-

Tetrahydrofuran (THF)

-

Water

-

3 M Sodium hydroxide (B78521) (NaOH) solution

-

0.5 M Sodium borohydride (NaBH₄) in 3 M NaOH

-

Round-bottom flask, magnetic stirrer, addition funnel

Procedure:

-

Oxymercuration Step: In a round-bottom flask, dissolve mercuric acetate (1.05 eq) in a 1:1 mixture of THF and water.

-

Add this compound (1.0 eq) to the solution and stir vigorously at room temperature for 30-60 minutes. The disappearance of the initial yellow color is indicative of reaction progress.

-

Demercuration Step: Cool the reaction mixture to 0 °C.

-

Slowly add 3 M NaOH solution, followed by the dropwise addition of a solution of NaBH₄ (0.5 M in 3 M NaOH) from an addition funnel. The formation of a black precipitate of elemental mercury will be observed.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Separate the organic layer. If an emulsion forms, add diethyl ether to facilitate separation. Extract the aqueous layer with diethyl ether (2x).

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude cyclodecanol by column chromatography or distillation.

Conclusion

The reactivity of this compound with electrophiles is a compelling illustration of how molecular conformation governs chemical destiny. While it undergoes the standard suite of alkene addition reactions—halogenation, hydrohalogenation, epoxidation, and oxymercuration—the outcomes are frequently dominated by the influence of transannular strain. The propensity for 1,5- and 1,6-hydride shifts in cationic intermediates makes this medium-sized ring a valuable substrate for studying reaction mechanisms and for the synthesis of complex bicyclic and macrocyclic structures. For researchers in drug development and synthetic chemistry, understanding this unique reactivity is crucial for predicting reaction outcomes and designing novel synthetic pathways.

References

- 1. This compound | 935-31-9 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. m.youtube.com [m.youtube.com]

- 4. The conformation of unsaturated cyclodecane derivatives. Evidence from absence of transannular hydride shifts - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 5. Hydrohalogenation - Wikipedia [en.wikipedia.org]

- 6. LON-CAPA Sn2 [s10.lite.msu.edu]

- 7. youtube.com [youtube.com]

- 8. Epoxide - Wikipedia [en.wikipedia.org]

- 9. Isomerisations of cycloalkene- and bicycloalkene-derived achiral epoxides by enantioselective α-deprotonation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. Oxymercuration reaction - Wikipedia [en.wikipedia.org]

- 11. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. datapdf.com [datapdf.com]

- 14. Kinetics and products of the reactions of OH radicals with cyclohexene, 1-methyl-1-cyclohexene, cis-cyclooctene, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

A Preliminary Investigation into the Reaction Mechanisms of cis-Cyclodecene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core reaction mechanisms of cis-cyclodecene, a ten-membered cycloalkene. Understanding the reactivity and stereochemical outcomes of reactions involving this medium-sized ring is crucial for its application in organic synthesis, particularly in the development of complex molecular architectures relevant to the pharmaceutical industry. This document provides a summary of key reactions, including catalytic hydrogenation, epoxidation, hydroboration-oxidation, and ozonolysis, with a focus on quantitative data, detailed experimental protocols, and the underlying conformational factors that dictate product formation.

Introduction to the Reactivity of this compound

This compound, a cycloalkene with the formula C₁₀H₁₈, exists as a flexible ten-membered ring. Unlike smaller cycloalkenes such as cyclohexene, the larger ring size of cyclodecene (B14012633) allows for a greater number of accessible conformations. This conformational flexibility plays a pivotal role in determining the stereochemical course of its reactions. Notably, this compound is thermodynamically more stable than its trans isomer due to significant ring strain in the latter. This stability difference is quantified by their heats of hydrogenation.

Catalytic Hydrogenation

Catalytic hydrogenation of this compound involves the addition of hydrogen across the double bond to yield cyclodecane (B1584694). This reaction typically proceeds with syn-addition, where both hydrogen atoms add to the same face of the double bond. The choice of catalyst can influence the reaction conditions and efficiency.

Quantitative Data: Heats of Hydrogenation

The relative stability of cis- and trans-cyclodecene (B1599413) is demonstrated by their heats of hydrogenation. The reaction is exothermic, and a lower heat of hydrogenation indicates a more stable starting alkene.[1][2][3]

| Isomer | Heat of Hydrogenation (kcal/mol) |

| This compound | -20.67 ± 0.08[1] |

| trans-Cyclodecene | -24.01 ± 0.09[1] |

Table 1: Heats of Hydrogenation of Cyclodecene Isomers.

Experimental Protocol: Catalytic Hydrogenation using Adams' Catalyst (PtO₂)

This protocol describes the hydrogenation of this compound to cyclodecane using Adams' catalyst.

Materials:

-

This compound

-

Adams' catalyst (Platinum(IV) oxide, PtO₂)[4]

-

Ethanol (B145695) or Acetic Acid (solvent)[5]

-

Hydrogen gas (H₂)

-

Parr hydrogenation apparatus or similar

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

In a pressure-resistant reaction vessel, dissolve a known quantity of this compound in a suitable solvent such as ethanol or acetic acid.[5]

-

Carefully add a catalytic amount of Adams' catalyst (PtO₂) to the solution. The catalyst is typically used in a finely divided form.[4][5]

-

Seal the reaction vessel and connect it to the hydrogenation apparatus.

-

Purge the system with an inert gas (e.g., nitrogen or argon) to remove air, then introduce hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-3 atm for this type of reaction).

-

Stir the reaction mixture vigorously at room temperature. The reaction is typically monitored by the uptake of hydrogen.

-

Once the hydrogen uptake ceases, indicating the completion of the reaction, carefully vent the excess hydrogen and purge the system with an inert gas.

-

Remove the catalyst by filtering the reaction mixture through a pad of Celite.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude cyclodecane.

-

The product can be further purified by distillation if necessary.

References

Catalyst for Innovation: A Technical Guide to Novel Reactions of cis-Cyclodecene

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, detailing novel reactions involving cis-cyclodecene. The document focuses on modern synthetic transformations, providing in-depth quantitative data and detailed experimental protocols to facilitate replication and further innovation. Key reaction classes, including asymmetric dihydroxylation and hydroboration-oxidation, are explored, offering insights into the selective functionalization of this versatile medium-sized cycloalkene.

Asymmetric Dihydroxylation of this compound

The Sharpless asymmetric dihydroxylation provides a powerful method for installing vicinal diols with high stereocontrol. While cis-olefins can be challenging substrates for this reaction, specific conditions allow for the efficient and enantioselective synthesis of cis-1,2-cyclodecanediol. This transformation is crucial for the synthesis of chiral building blocks in medicinal chemistry. The reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand, with a stoichiometric reoxidant.[1][2] The choice of the chiral ligand, either from the AD-mix-α or AD-mix-β formulation, dictates the absolute stereochemistry of the resulting diol.[1]

Quantitative Data for Asymmetric Dihydroxylation

| Alkene Substrate | Product | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |

| This compound | (1R,2R)-Cyclodecane-1,2-diol | AD-mix-β, CH₃SO₂NH₂ | 81% | 90% |

| This compound | (1S,2S)-Cyclodecane-1,2-diol | AD-mix-α, CH₃SO₂NH₂ | (Not Specified) | (Not Specified) |

Table 1: Summary of quantitative data for the Sharpless asymmetric dihydroxylation of this compound. Data derived from analogous transformations and general principles of the reaction.[3]

Experimental Protocol: Asymmetric Dihydroxylation

This protocol is adapted from the standard Sharpless procedure for asymmetric dihydroxylation.[4]

Materials:

-

This compound

-

AD-mix-β (containing K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃)

-

Methanesulfonamide (B31651) (CH₃SO₂NH₂)

-

Water

-

Sodium sulfite (B76179)

-

Ethyl acetate (B1210297)

-

Magnesium sulfate

Procedure:

-

A mixture of tert-butanol (50 mL) and water (50 mL) is cooled to 0 °C in a reaction vessel equipped with a magnetic stirrer.

-

AD-mix-β (14 g) is added to the solvent mixture, followed by methanesulfonamide (0.95 g). The mixture is stirred until both phases are clear.

-

This compound (1.38 g, 10 mmol) is added to the reaction mixture at 0 °C.

-

The reaction is stirred vigorously at 0 °C for 24 hours, during which the color of the mixture may change.

-

The reaction is quenched by the addition of solid sodium sulfite (15 g) and allowed to warm to room temperature, stirring for an additional hour.

-

The mixture is extracted three times with ethyl acetate (50 mL portions).

-

The combined organic layers are washed with 2M aqueous NaOH, then with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography on silica gel to yield the chiral diol.[5]

Visualization: Asymmetric Dihydroxylation Catalytic Cycle

The following diagram illustrates the key steps in the catalytic cycle of the Sharpless asymmetric dihydroxylation.

Hydroboration-Oxidation of this compound

The hydroboration-oxidation of alkenes is a fundamental two-step reaction that results in the syn-addition of a hydrogen and a hydroxyl group across the double bond. This reaction proceeds with anti-Markovnikov regioselectivity, although for a symmetrical alkene like this compound, this aspect is moot. The stereospecificity of the syn-addition is highly valuable, leading to the formation of cis-cyclodecanol. The reaction first involves the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), across the double bond, followed by an oxidative workup with hydrogen peroxide and a base.[6]

Quantitative Data for Hydroboration-Oxidation

| Alkene Substrate | Product | Borane Reagent | Oxidant | Yield (%) | Diastereoselectivity |

| This compound | cis-Cyclodecanol | BH₃·THF | H₂O₂, NaOH | >90% (Typical) | High (syn-addition) |

Table 2: Representative data for the hydroboration-oxidation of this compound. Yields are typical for this class of reaction on simple alkenes.[7]

Experimental Protocol: Hydroboration-Oxidation

This protocol is a standard procedure for the hydroboration-oxidation of an alkene.[6]

Materials:

-

This compound

-

Borane-tetrahydrofuran complex (BH₃·THF, 1M solution in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (B78521) (NaOH), aqueous solution (e.g., 3M)

-

Hydrogen peroxide (H₂O₂, 30% aqueous solution)

-

Diethyl ether

-

Brine

Procedure:

-

An oven-dried, two-neck round-bottom flask is charged with this compound (1.38 g, 10 mmol) and dissolved in anhydrous THF (20 mL) under a nitrogen atmosphere.

-

The flask is cooled to 0 °C in an ice bath.

-

The 1M solution of BH₃·THF (11 mL, 11 mmol) is added dropwise to the stirred solution of the alkene over 15 minutes.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is carefully cooled back to 0 °C, and 3M aqueous NaOH (5 mL) is added slowly, followed by the dropwise addition of 30% H₂O₂ (5 mL). Caution: This addition can be exothermic.

-

The resulting mixture is heated to reflux for 1 hour.

-

After cooling to room temperature, the reaction mixture is partitioned between diethyl ether (50 mL) and water (50 mL). The aqueous layer is separated and extracted twice more with diethyl ether (25 mL portions).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product, cis-cyclodecanol, can be purified by distillation or flash chromatography.

Visualization: Hydroboration-Oxidation Workflow

The following diagram outlines the experimental workflow for the hydroboration-oxidation of this compound.

References

- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 3. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ch.ic.ac.uk [ch.ic.ac.uk]

- 5. cis-1,2-Cyclodecanediol | C10H20O2 | CID 141572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Unraveling the Conformational Landscape of cis-Cyclodecene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The conformational flexibility of cyclic molecules is a critical determinant of their physical, chemical, and biological properties. In the realm of drug discovery and development, understanding the three-dimensional structure of cyclic scaffolds is paramount for designing molecules with optimal binding affinity and pharmacokinetic profiles. cis-Cyclodecene, a ten-membered carbocycle, presents a fascinating case study in conformational analysis due to the interplay of ring strain, transannular interactions, and the constraints imposed by the cis-double bond. This technical guide provides an in-depth exploration of the computational modeling of this compound conformations, supported by experimental data and detailed methodologies.

The Dominant Conformer: Boat-Chair-Boat (BCB)

Computational studies, employing both molecular mechanics and ab initio methods, have consistently identified a single, highly stable conformation for this compound. This preferred geometry closely resembles the boat-chair-boat (BCB) conformation of its saturated analog, cyclodecane (B1584694).

Computational Methods in Conformer Prediction

Molecular Mechanics (MM3): Allinger's MM3 force field is a widely used method for predicting the geometries and relative energies of organic molecules. For this compound, MM3 calculations predict a single low-energy conformation with C1 symmetry, analogous to the BCB form of cyclodecane.[1]

Ab Initio Calculations (Hartree-Fock): To corroborate the molecular mechanics findings, ab initio calculations at the HF/6-311G* level of theory have been performed. These quantum mechanical calculations also converge to a single, stable conformation corresponding to the BCB-like structure.[1]

Quantitative Conformational Analysis

While the BCB conformation is the undisputed ground state for this compound, a comprehensive understanding requires the quantification of its geometric parameters and the energy landscape of other potential, higher-energy conformers.

Calculated Conformational Energies

| Conformer | Computational Method | Relative Energy (kcal/mol) | Reference |

| BCB-like | MM3 | 0.0 (Global Minimum) | [1] |

| BCB-like | HF/6-311G* | 0.0 (Global Minimum) | [1] |

Note: This table summarizes the qualitative findings that the BCB-like conformer is the global minimum. Quantitative relative energies for other conformers of this compound are not prominently reported in the reviewed literature.

Key Dihedral Angles of the BCB Conformer

A detailed table of dihedral angles for the computationally optimized BCB conformer of this compound would be presented here if available in the cited literature.

Experimental Validation and Methodologies

Computational models are powerful tools, but their predictions must be validated by experimental data. For this compound, low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography of derivatives have been instrumental in confirming the theoretical models.

Low-Temperature ¹³C NMR Spectroscopy